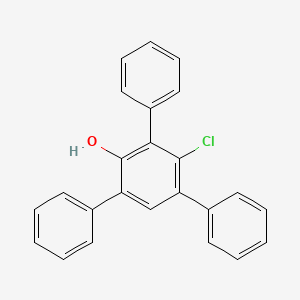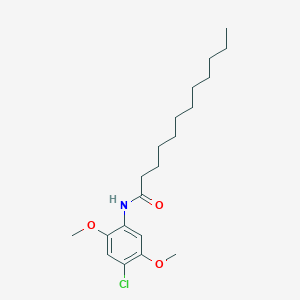
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chloro-2,5-dimethoxyaniline+dodecanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives such as N-(4-amino-2,5-dimethoxyphenyl)dodecanamide.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This structural feature differentiates it from other similar compounds, making it a valuable candidate for specific applications in research and industry.
Propriétés
Formule moléculaire |
C20H32ClNO3 |
|---|---|
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide |
InChI |
InChI=1S/C20H32ClNO3/c1-4-5-6-7-8-9-10-11-12-13-20(23)22-17-15-18(24-2)16(21)14-19(17)25-3/h14-15H,4-13H2,1-3H3,(H,22,23) |
Clé InChI |
SGHSADYYXXJTLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



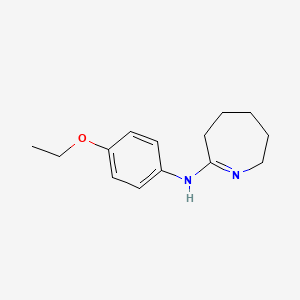

![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)
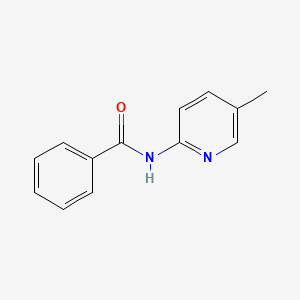


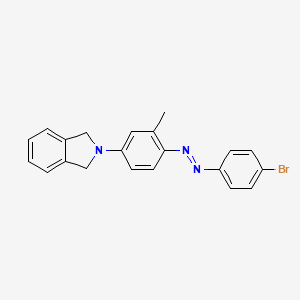
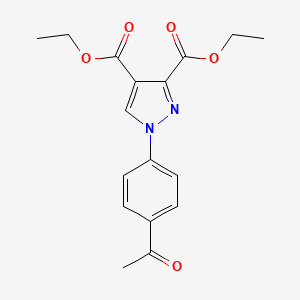
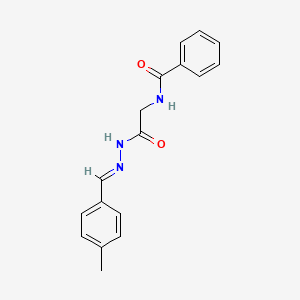

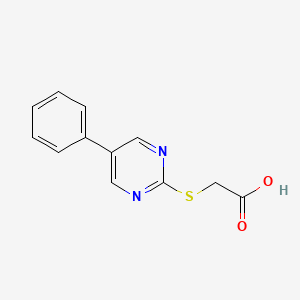
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)
